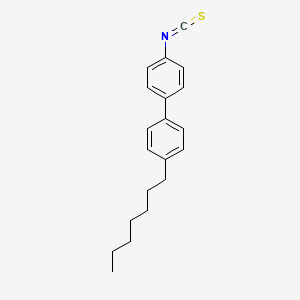
4-Heptyl-4'-isothiocyanato-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Heptyl-4’-isothiocyanato-1,1’-biphenyl is an organic compound belonging to the biphenyl family It is characterized by the presence of a heptyl group and an isothiocyanato group attached to the biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptyl-4’-isothiocyanato-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Heptyl Group: The heptyl group can be introduced via a Friedel-Crafts alkylation reaction, where the biphenyl core reacts with a heptyl halide in the presence of a Lewis acid catalyst.
Introduction of the Isothiocyanato Group: The isothiocyanato group can be introduced through a nucleophilic substitution reaction, where the biphenyl derivative reacts with thiophosgene or a similar reagent.
Industrial Production Methods
Industrial production methods for 4-Heptyl-4’-isothiocyanato-1,1’-biphenyl may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Heptyl-4’-isothiocyanato-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the isothiocyanato group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the isothiocyanato group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium azide, alkyl halides, or Grignard reagents are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted biphenyl derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Heptyl-4’-isothiocyanato-1,1’-biphenyl has several scientific research applications:
Materials Science: It is used in the development of liquid crystal materials for display technologies.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive molecule with applications in drug discovery and development.
Industry: It is used in the production of specialty chemicals and advanced materials.
Comparación Con Compuestos Similares
Similar Compounds
4-Heptyl-4’-biphenylcarbonitrile: Similar in structure but with a cyano group instead of an isothiocyanato group.
4-Heptyl-4’-biphenylamine: Contains an amine group instead of an isothiocyanato group.
4-Heptyl-4’-biphenylmethanol: Features a hydroxyl group instead of an isothiocyanato group.
Uniqueness
4-Heptyl-4’-isothiocyanato-1,1’-biphenyl is unique due to the presence of the isothiocyanato group, which imparts distinct reactivity and potential bioactivity. This makes it a valuable compound for research and industrial applications where specific chemical functionalities are required.
Propiedades
| 92444-12-7 | |
Fórmula molecular |
C20H23NS |
Peso molecular |
309.5 g/mol |
Nombre IUPAC |
1-heptyl-4-(4-isothiocyanatophenyl)benzene |
InChI |
InChI=1S/C20H23NS/c1-2-3-4-5-6-7-17-8-10-18(11-9-17)19-12-14-20(15-13-19)21-16-22/h8-15H,2-7H2,1H3 |
Clave InChI |
KFKPPHNZSHJXOO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



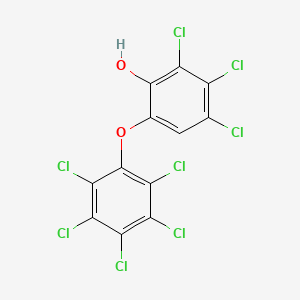


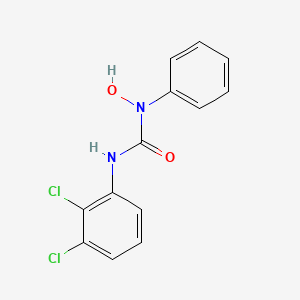
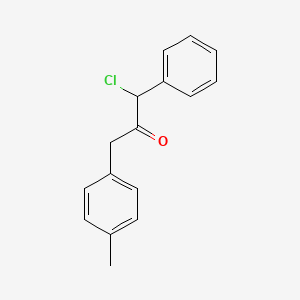
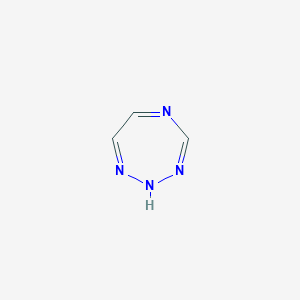
![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B14362512.png)
![N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide](/img/structure/B14362520.png)
![N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide](/img/structure/B14362528.png)

